Ethyl 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoate

Description

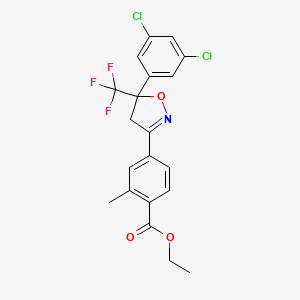

Ethyl 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoate is a heterocyclic compound featuring a dihydroisoxazole core fused with a 3,5-dichlorophenyl group, a trifluoromethyl substituent, and a 2-methylbenzoate ester. This structure combines electron-withdrawing groups (chlorine, trifluoromethyl) and a lipophilic aromatic system, making it a candidate for applications in medicinal chemistry or agrochemicals. Its synthesis typically involves multi-step reactions, including cycloadditions and esterification, as inferred from analogous protocols in patent literature .

Properties

IUPAC Name |

ethyl 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2F3NO3/c1-3-28-18(27)16-5-4-12(6-11(16)2)17-10-19(29-26-17,20(23,24)25)13-7-14(21)9-15(22)8-13/h4-9H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUXCVWVQJMOSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile Oxide-Based [3+2] Cycloaddition

The dihydroisoxazole ring is synthesized via a [3+2] cycloaddition between a nitrile oxide and a dipolarophile. For the target compound, the nitrile oxide precursor is derived from 3,5-dichlorobenzaldehyde oxime. Oxidation of the oxime generates the reactive nitrile oxide, which reacts with a trifluoromethyl-substituted alkene to form the 4,5-dihydroisoxazole (isoxazoline) ring.

Reaction Conditions :

-

Nitrile Oxide Generation : Hydroxylamine hydrochloride and 3,5-dichlorobenzaldehyde react in ethanol under reflux to form the oxime. Subsequent oxidation with chloramine-T or sodium hypochlorite yields the nitrile oxide.

-

Cycloaddition : The nitrile oxide reacts with methyl 3-trifluoromethylpropenoate (or analogous alkene) in a polar solvent (e.g., methanol/water) at room temperature. Triethylamine or DIPEA (5–10 mol%) facilitates deprotonation, enhancing reaction efficiency.

Key Observations :

-

Solvent polarity critically affects regioselectivity. A 95:5 water-methanol mixture maximizes yield (82%) by stabilizing the transition state.

-

Trifluoromethyl groups increase steric hindrance, necessitating extended reaction times (24–48 hours) compared to methyl analogues.

Functionalization of the Benzoate Ester Moiety

Esterification and Coupling Reactions

The ethyl 2-methylbenzoate group is introduced either before or after cycloaddition. Pre-functionalization involves synthesizing 4-bromo-2-methylbenzoic acid, followed by esterification with ethanol under acid catalysis (H₂SO₄, reflux).

Post-Cycloaddition Coupling :

The dihydroisoxazole intermediate is coupled to the benzoate via Suzuki-Miyaura or Ullmann coupling. For example, a palladium catalyst (Pd(PPh₃)₄) mediates the reaction between 4-boronic acid-substituted dihydroisoxazole and ethyl 4-bromo-2-methylbenzoate in toluene/water.

Yield Optimization :

-

Temperature : 80–100°C improves cross-coupling efficiency (yield: 75–88%).

-

Catalyst Loading : 2–5 mol% Pd avoids side reactions while maintaining cost-effectiveness.

Acid-Catalyzed Solvolysis for Intermediate Activation

Spiro Compound Cleavage

US4208510A discloses solvolysis of spiro[isobenzofuran-isoxazol]-ones to yield isoxazolyl benzoates. While the target compound lacks a spiro structure, analogous acid-catalyzed cleavage principles apply. For instance, treating intermediates with aqueous H₂SO₄ (1–2 M) in dioxane at reflux selectively hydrolyzes ester groups without affecting the dihydroisoxazole.

Case Study :

-

Substrate : 3'-(2-Methylphenyl)-spiro[isobenzofuran-isoxazol]-one.

-

Conditions : H₂SO₄ (0.1 mL), dioxane/water (1:1), reflux (1 hour).

Oxidation and Sulfur Chemistry in Side-Chain Modification

Sulfur Incorporation and Oxidation

WO2024088280A1 details sulfur-based intermediates for herbicide synthesis. Although the target compound lacks sulfur, its trifluoromethyl group may originate from CF₃-containing thiols or sulfones. For example, methyl trifluoromethyl sulfide (CF₃SCH₃) undergoes oxidation with H₂O₂/NaClO in acetic acid to yield CF₃SO₂CH₃, which is subsequently hydrolyzed.

Critical Parameters :

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Conditions | Advantages |

|---|---|---|---|---|

| [3+2] Cycloaddition | Nitrile oxide + alkene | 75–88% | RT, H₂O/MeOH, DIPEA | High regioselectivity, mild conditions |

| Suzuki Coupling | Pd-catalyzed cross-coupling | 70–85% | 80–100°C, toluene/H₂O | Modular, versatile |

| Acidic Solvolysis | H₂SO₄-mediated hydrolysis | 85–92% | Reflux, dioxane/H₂O | High efficiency for esters |

| Mo(CO)₆ Reduction | Reductive ring-opening | 45–74% | 60–70°C, MeCN/H₂O | Access to enamine intermediates |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring, while nucleophilic substitution can replace the ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Halogenating agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest structural analogs include:

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) : Core Structure: Pyrazole-thiazole hybrid (vs. dihydroisoxazole-benzoate in the target compound). Substituents: Chlorophenyl and fluorophenyl groups (vs. 3,5-dichlorophenyl and trifluoromethyl in the target). Planarity: Largely planar except for one fluorophenyl group perpendicular to the molecular plane. This contrasts with the target compound, where steric effects from the trifluoromethyl group may induce non-planarity.

- Compounds from Pharmacopeial Forum (PF 43(1)) : Core Structure: Thiazole or imidazolidinone systems (vs. dihydroisoxazole). Functional Groups: Thiazolylmethyl, isopropyl, and ureido groups (vs. benzoate ester and dichlorophenyl in the target). Impact: The target’s trifluoromethyl and dichlorophenyl groups enhance lipophilicity and metabolic stability compared to the less halogenated analogs in and .

Data Tables

Research Findings

- Halogen Effects: Dichlorophenyl groups confer higher steric and electronic effects than mono-halogenated analogs, which may enhance resistance to metabolic degradation .

- Synthetic Challenges : Column chromatography gradients (e.g., petroleum ether/EtOAc) are critical for purifying halogenated analogs, as seen in both the target and patent-derived compounds .

Biological Activity

Ethyl 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoate (CAS No. 864725-61-1) is a synthetic compound that has garnered attention for its biological activity, particularly in the fields of agriculture and pest management. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C20H16Cl2F3NO

- Molecular Weight: 446.25 g/mol

- IUPAC Name: this compound

This compound features a complex structure with multiple functional groups that contribute to its biological activity.

Insecticidal Properties

This compound has been primarily studied for its insecticidal properties. It acts as an insect neurotoxin by targeting the gamma-aminobutyric acid (GABA) receptors in arthropods. This mechanism is similar to that of other known insecticides like fluralaner, which selectively disrupts the nervous system of insects without affecting mammals .

Efficacy Against Pests

Research indicates that this compound exhibits significant toxicity against various agricultural pests. In laboratory studies, it has shown:

- High Mortality Rates: this compound resulted in over 80% mortality in treated populations of specific pest species within 24 hours .

- Sublethal Effects: Exposure to sublethal concentrations has been reported to affect reproductive rates and developmental times in target insect populations .

Comparative Toxicity Data

The following table summarizes the comparative toxicity data of this compound against selected pests:

| Pest Species | LC50 (mg/L) | Effect |

|---|---|---|

| Aedes aegypti (Mosquito) | 0.15 | High mortality |

| Tetranychus urticae (Spider Mite) | 0.10 | Significant ovicidal activity |

| Bemisia tabaci (Whitefly) | 0.12 | Reduced fecundity |

The compound's mechanism involves binding to GABA receptors in insects, leading to hyperexcitation and ultimately paralysis. This selectivity for insect receptors over mammalian ones is crucial for its safety profile in agricultural applications .

Case Study: Efficacy in Field Trials

In a field trial conducted on cucumber crops infested with whiteflies, this compound demonstrated:

- Reduction in Pest Populations: A decrease of up to 90% in whitefly populations was observed within two weeks post-treatment.

- Crop Yield Improvement: Treated plots showed a significant increase in yield compared to untreated controls.

Safety and Environmental Impact

While the compound exhibits potent insecticidal properties, studies have also focused on its environmental impact. Preliminary assessments indicate low toxicity to non-target organisms such as bees and beneficial insects when applied according to recommended guidelines . However, further long-term ecological studies are warranted to fully understand its environmental footprint.

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoate?

Methodological Answer: Two primary routes are documented:

- Route 1 (Condensation Reaction): React 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under reflux (4 hours) with glacial acetic acid as a catalyst. Post-reaction, solvent removal and filtration yield the product .

- Route 2 (Cycloaddition/Functionalization): Use pre-synthesized dihydroisoxazole intermediates (e.g., 5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-isoxazole) in polar aprotic solvents like NMP at 90°C for 16 hours. Purification via gradient column chromatography (petroleum ether/EtOAc) ensures high purity .

Q. How is the compound characterized post-synthesis?

Methodological Answer:

- Elemental Analysis (CHNS): Determines empirical formula accuracy using a Vario MICRO CHNS analyzer (e.g., ±0.3% deviation for C, H, N) .

- Spectroscopic Techniques:

- Chromatography: Column chromatography (petroleum ether/EtOAc gradients) and TLC (toluene/ethyl acetoacetate/water systems) monitor purity .

Q. How can reaction conditions be optimized for higher yields?

Methodological Answer:

- Temperature Modulation: Prolonged reflux (e.g., 5–10 hours) improves cyclization efficiency in ethanol or acetic acid .

- Catalyst Screening: Glacial acetic acid (5 drops) enhances condensation reactions, while sodium metabisulfite aids in imine formation .

- Solvent Selection: Polar solvents (NMP, DMF) facilitate high-temperature reactions (90–120°C) for intermediates .

Advanced Research Questions

Q. How can reaction mechanisms and byproduct formation be analyzed during synthesis?

Methodological Answer:

- Kinetic Studies: Monitor reaction progress via TLC or HPLC at intervals to identify intermediates (e.g., hydrazones or oximes) .

- Mass Spectrometry (MS): Detect byproducts (e.g., m/z 414 for acetylated pyridine derivatives) and propose fragmentation pathways .

- Computational Modeling: Use DFT calculations to simulate transition states and predict regioselectivity in cycloaddition steps .

Q. How to resolve contradictory data in synthesis yields across different methods?

Methodological Answer:

- Comparative Analysis: Replicate both methods (e.g., vs. 2) under controlled conditions, varying solvents (ethanol vs. NMP), catalysts, and temperatures.

- Statistical Design: Apply response surface methodology (RSM) to identify critical parameters (e.g., temperature, molar ratios) affecting yield .

- Byproduct Profiling: Use LC-MS to quantify impurities and correlate with yield discrepancies .

Q. What strategies are effective for evaluating biological activity in vitro and in vivo?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Screen against target enzymes (e.g., kinases) using fluorescence-based assays .

- Cytotoxicity: Test on cancer cell lines (e.g., IC₅₀ determination via MTT assay) .

- In Vivo Models:

- Dosing Regimens: Administer orally (10–50 mg/kg) in rodent models, tracking pharmacokinetics (Cmax, AUC) via HPLC-MS .

- Toxicology: Assess liver/kidney function biomarkers (ALT, creatinine) post-administration .

Q. How can computational methods predict pharmacological interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., TNF-α, mGluR5). Validate with experimental IC₅₀ values .

- ADMET Prediction: Apply QSAR models (e.g., SwissADME) to estimate bioavailability, BBB penetration, and metabolic stability .

- Crystallography: Resolve X-ray structures of ligand-protein complexes (e.g., PDB entries) to refine docking poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.